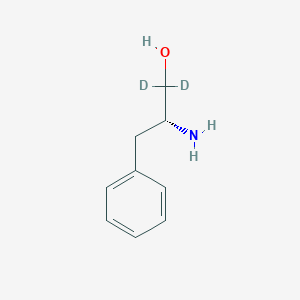
D-Phenylalaninol-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Phenylalaninol-d2: is a deuterated derivative of D-Phenylalaninol, a chiral amino alcohol. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. This modification is often used in scientific research to study reaction mechanisms and metabolic pathways due to the unique properties of deuterium.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalaninol-d2 typically involves the reduction of D-Phenylalanine using deuterated reducing agents. One common method is the reduction of D-Phenylalanine with deuterated lithium aluminum hydride (LiAlD4) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound can be achieved through the same synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The deuterated reducing agent is often recycled to minimize costs and environmental impact .
化学反应分析
Types of Reactions: D-Phenylalaninol-d2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form D-Phenylalanine-d2 using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of deuterated derivatives of phenylethylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Deuterated lithium aluminum hydride in tetrahydrofuran.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: D-Phenylalanine-d2.
Reduction: Deuterated phenylethylamine derivatives.
Substitution: Various deuterated phenylalanine derivatives.
科学研究应用
Chemistry: D-Phenylalaninol-d2 is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds. It is also employed in studying reaction mechanisms due to the kinetic isotope effect of deuterium .
Biology: In biological research, this compound is used to trace metabolic pathways and study enzyme kinetics. The deuterium atoms provide a distinct mass difference, making it easier to track the compound using mass spectrometry .
Medicine: The compound is used in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity .
Industry: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and as a reference standard in analytical chemistry .
作用机制
The mechanism of action of D-Phenylalaninol-d2 involves its interaction with various enzymes and receptors in the body. The deuterium atoms in the molecule can alter the rate of enzymatic reactions due to the kinetic isotope effect, providing insights into the reaction mechanisms and pathways involved. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target enzyme .
相似化合物的比较
L-Phenylalaninol: The enantiomer of D-Phenylalaninol, used in similar applications but with different stereochemistry.
D-Phenylalanine: The parent amino acid, used in the synthesis of D-Phenylalaninol.
Deuterated Phenylalanine Derivatives: Other deuterated compounds with similar structures and applications.
Uniqueness: D-Phenylalaninol-d2 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways. The compound’s chiral nature also makes it valuable in asymmetric synthesis and the study of stereochemical effects in biological systems .
属性
IUPAC Name |
(2R)-2-amino-1,1-dideuterio-3-phenylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1/i7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVVMTBJNDTZBF-VJQDKCMBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([C@@H](CC1=CC=CC=C1)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
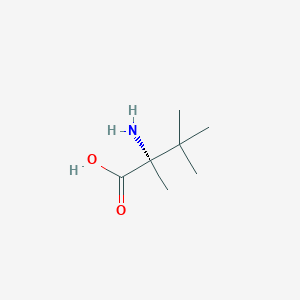

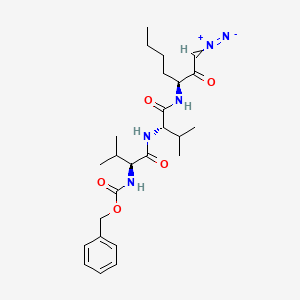
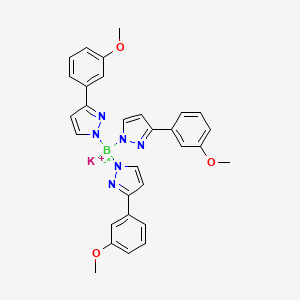

![N-acetyl-D-[1-13C]glucosamine](/img/structure/B1146163.png)
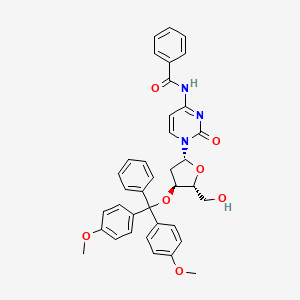
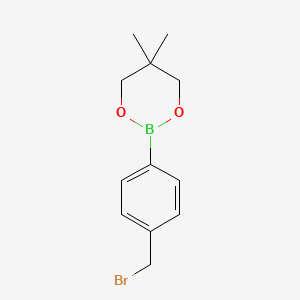
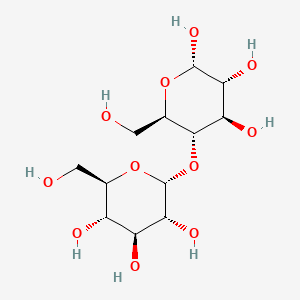
![(1R,2S,5S,6R,10R,11R,13R,15R)-11,13-dihydroxy-5-[(2S)-6-hydroxy-6-methylheptan-2-yl]-6,10-dimethyl-18-phenyl-16,18,20-triazahexacyclo[13.5.2.01,9.02,6.010,15.016,20]docos-21-ene-17,19-dione](/img/structure/B1146172.png)
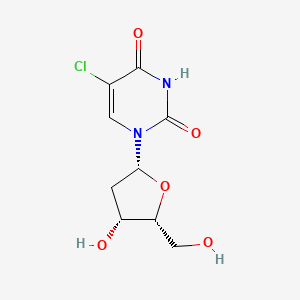
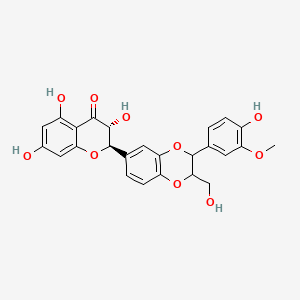
![[R-(R*,R*)]-2-(1-Azabicyclo[2.2.2]oct-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benz[de]isoquinolin-1-one](/img/structure/B1146176.png)
